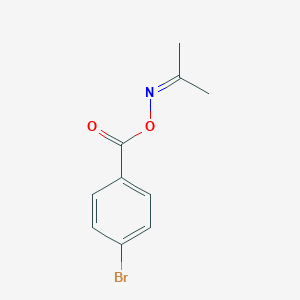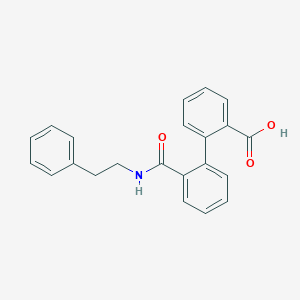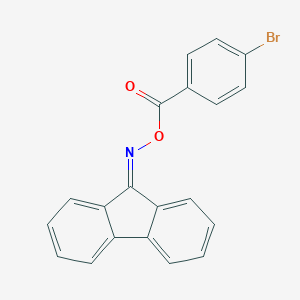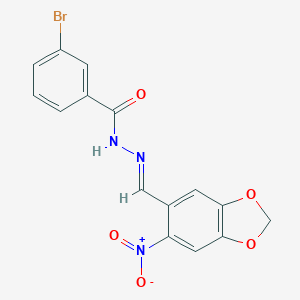
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C17H12N2O2S and its molecular weight is 308.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The compound has been utilized in various multistep chemical reactions, producing complex structures like 3,3′-(2-aryl-2H-isoindol-1,3-ylene)-di-(1,4-naphthoquinone-2-carbonitriles) (Döpp et al., 2006). These reactions involve rearrangements and interactions with other organic compounds, demonstrating the versatility of the compound in organic synthesis.
- The compound reacts with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones to form derivatives with potential biological activities (Youssef, 2009).
Crystallography and Molecular Structure
- The crystal structure of related compounds, which are herbicides like flumioxazin, has been studied. These studies provide insight into the molecular geometry and interactions of similar compounds (Park et al., 2015).
Biological and Herbicidal Activities
- Compounds derived from this chemical structure have been explored for their herbicidal activities. For example, N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones have shown potential as protoporphyrinogen oxidase inhibitors, which is significant in the development of new herbicides (Jiang et al., 2011).
- The compound's derivatives have also been evaluated for their genotoxicity in the context of developing treatments for sickle cell disease. This highlights its potential application in pharmacology and therapeutic research (dos Santos et al., 2011).
Synthesis of Novel Compounds
- The compound is involved in the synthesis of novel heterocyclic compounds, which are important in pharmaceutical research and development (Okuda et al., 2013). These compounds can potentially lead to new drugs or therapeutic agents.
Electrochemical Properties
- New derivatives of this compound have been synthesized and investigated for their electrochromic properties, indicating potential applications in materials science and electronics (Abaci et al., 2016).
Analyse Biochimique
Biochemical Properties
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as macrophage metalloelastase, which is involved in the degradation of extracellular matrix components . The interaction between this compound and these enzymes can lead to changes in cellular processes and biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. The molecular mechanism of action of this compound is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable, but it can undergo degradation under certain conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps and interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-13-10-5-3-4-8-14(10)22-17(13)19-15(20)11-6-1-2-7-12(11)16(19)21/h1-2,6-7H,3-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXYAWQMGAWEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,6-Bis[2-(4-isopropylphenyl)vinyl]-2-pyrimidinol](/img/structure/B407759.png)
![3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B407761.png)
![6-chloro-3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B407763.png)
![4-hexadecyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B407764.png)
![4-bromo-N-(4-bromophenyl)-3-[(4-chloroanilino)sulfonyl]benzamide](/img/structure/B407765.png)
![2-[(4-Amino-3-bromo-5-chloroanilino)carbonyl]benzoic acid](/img/structure/B407766.png)

![2-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B407769.png)


![3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B407773.png)


![N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B407783.png)
